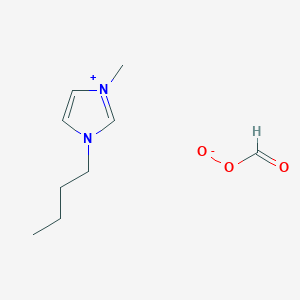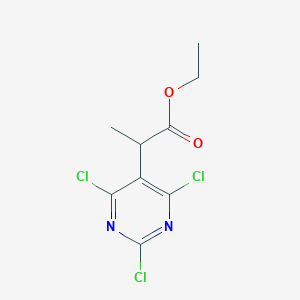
ethyl 2-(2,4,6-trichloropyriMidin-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate is a chemical compound with the molecular formula C9H9Cl3N2O2 and a molecular weight of 283.54 . It is an ester derivative of pyrimidine, characterized by the presence of three chlorine atoms at positions 2, 4, and 6 on the pyrimidine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate typically involves the esterification of 2-(2,4,6-trichloropyrimidin-5-yl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Oxidation and Reduction: Reagents like potassium permanganate and sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Hydrolysis: The major products are 2-(2,4,6-trichloropyrimidin-5-yl)propanoic acid and ethanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors . The chlorine atoms on the pyrimidine ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(2,4-dichloropyrimidin-5-yl)propanoate: Lacks one chlorine atom, resulting in different reactivity and biological activity.
Ethyl 2-(2,6-dichloropyrimidin-5-yl)propanoate: Similar structure but with chlorine atoms at different positions, affecting its chemical properties.
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate: Similar compound with an acetate group instead of a propanoate group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H9Cl3N2O2 |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C9H9Cl3N2O2/c1-3-16-8(15)4(2)5-6(10)13-9(12)14-7(5)11/h4H,3H2,1-2H3 |
InChI Key |
YYBVJJHBOZAZDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=C(N=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


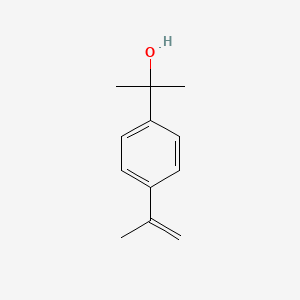
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12332275.png)
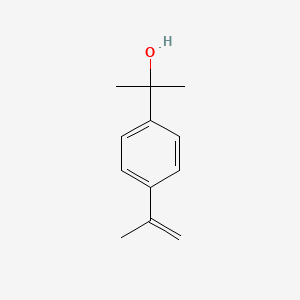

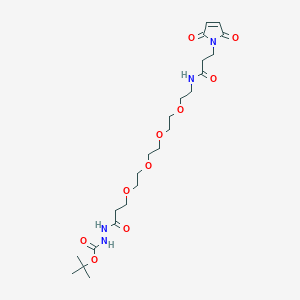
![(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12332300.png)
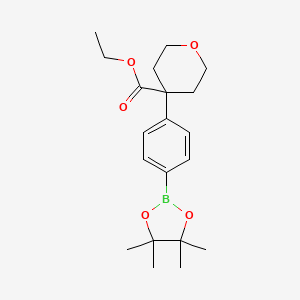
![4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide](/img/structure/B12332319.png)
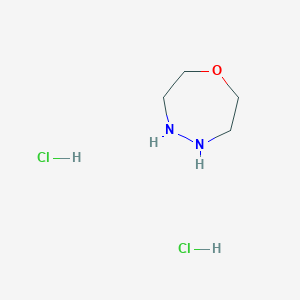
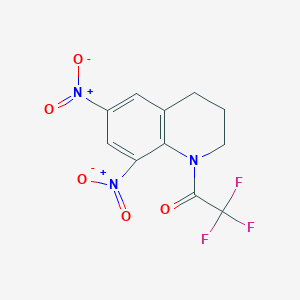

![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
![[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)
